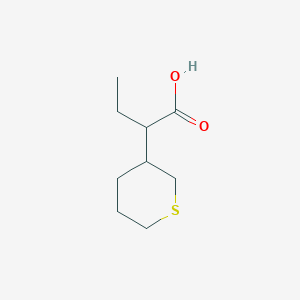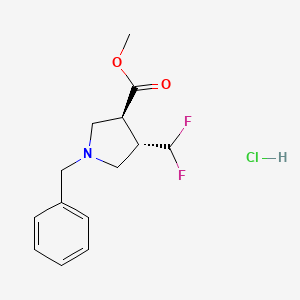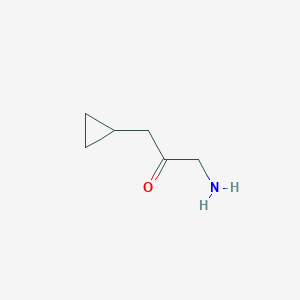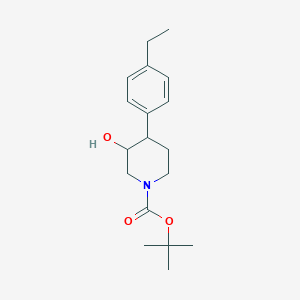
2-(Thian-3-YL)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thian-3-YL)butanoic acid is an organic compound that features a thian ring attached to a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-3-YL)butanoic acid typically involves the formation of the thian ring followed by its attachment to the butanoic acid chain. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thian ring, which is then reacted with butanoic acid derivatives to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(Thian-3-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian ring to a more saturated form.
Substitution: The thian ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated derivatives of the thian ring.
Aplicaciones Científicas De Investigación
2-(Thian-3-YL)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-(Thian-3-YL)butanoic acid involves its interaction with specific molecular targets. The thian ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,2-Dithiolan-3-YL)butanoic acid: This compound features a similar thian ring structure but with different substituents.
4-(2-Formyl-5-Methoxymethyl-1H-Pyrrol-1-YL)butanoic acid: Another compound with a similar butanoic acid backbone and a different heterocyclic ring.
Uniqueness
2-(Thian-3-YL)butanoic acid is unique due to its specific thian ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that require specific interactions and reactivity.
Propiedades
Fórmula molecular |
C9H16O2S |
|---|---|
Peso molecular |
188.29 g/mol |
Nombre IUPAC |
2-(thian-3-yl)butanoic acid |
InChI |
InChI=1S/C9H16O2S/c1-2-8(9(10)11)7-4-3-5-12-6-7/h7-8H,2-6H2,1H3,(H,10,11) |
Clave InChI |
NJCFQRKFYFUOPB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CCCSC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanol](/img/structure/B13157755.png)
![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
![6,9-Dioxa-2-azaspiro[4.5]decane](/img/structure/B13157768.png)


![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one](/img/structure/B13157812.png)




![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
methanol](/img/structure/B13157848.png)

